Meropenem Sodium Salt

概要

説明

Meropenem Sodium Salt is a broad-spectrum carbapenem antibiotic. It is highly effective against a wide range of Gram-positive and Gram-negative bacteria. This compound works by penetrating bacterial cells and interfering with the synthesis of vital cell wall components, leading to cell death .

準備方法

Synthetic Routes and Reaction Conditions: Meropenem Sodium Salt is synthesized through a multi-step process. The key steps involve the formation of the carbapenem core structure, followed by the introduction of the sodium salt. The synthesis typically starts with the preparation of the β-lactam ring, which is then fused with a thiazolidine ring. The final steps involve the addition of the sodium salt to enhance solubility and stability .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including filtration, crystallization, and drying, to obtain the final product. The process is designed to ensure high yield and purity while maintaining cost-effectiveness .

化学反応の分析

Types of Reactions: Meropenem Sodium Salt undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and alkylating agents

Major Products:

科学的研究の応用

Meropenem Sodium Salt has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying the synthesis and reactivity of carbapenem antibiotics.

Biology: It is used to study the mechanisms of bacterial resistance and the development of new antibacterial agents.

Medicine: It is used in clinical research to develop new treatments for bacterial infections, including those caused by multi-drug resistant bacteria.

Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems

作用機序

Meropenem Sodium Salt exerts its effects by inhibiting the synthesis of bacterial cell walls. It readily penetrates the cell wall of most Gram-positive and Gram-negative bacteria to reach penicillin-binding proteins (PBPs). By binding to these proteins, it inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death .

類似化合物との比較

Imipenem: Another carbapenem antibiotic with a similar spectrum of activity but requires co-administration with a renal dehydropeptidase inhibitor.

Ertapenem: A carbapenem antibiotic with a narrower spectrum of activity, particularly against nonfermentative Gram-negative bacilli.

Doripenem: A carbapenem antibiotic with enhanced activity against Pseudomonas aeruginosa

Uniqueness: Meropenem Sodium Salt is unique in its high stability against β-lactamase enzymes, making it highly effective against extended-spectrum β-lactamase-producing bacteria. It also has a favorable safety profile and does not require co-administration with a renal dehydropeptidase inhibitor, unlike some other carbapenems .

生物活性

Meropenem sodium salt is a potent carbapenem antibiotic that exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. This article delves into its biological activity, mechanism of action, pharmacokinetics, resistance patterns, and clinical efficacy, supported by data tables and case studies.

This compound functions primarily by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan synthesis in bacterial cell walls. This binding disrupts the structural integrity of the cell wall, leading to cell lysis and death. Meropenem has a high affinity for PBPs 2, 3, and 4 in Escherichia coli and Pseudomonas aeruginosa, making it particularly effective against these organisms .

Pharmacodynamics

This compound is characterized by its bactericidal activity and broad-spectrum efficacy. It is effective against various pathogens, including those producing extended-spectrum beta-lactamases (ESBLs). The drug's stability against most clinically relevant beta-lactamases enhances its therapeutic utility .

Table 1: Spectrum of Activity

| Bacterial Group | Activity Level |

|---|---|

| Gram-positive bacteria | High |

| Gram-negative bacteria | High |

| Anaerobes | Moderate to High |

| ESBL-producing strains | Effective |

Pharmacokinetics

This compound exhibits linear pharmacokinetics with a half-life of approximately 1 hour in adults. It is primarily eliminated through renal excretion as unchanged drug. The pharmacokinetic profile allows for effective dosing regimens that maintain therapeutic levels above the minimum inhibitory concentration (MIC) for extended periods .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | ~1 hour |

| Volume of distribution | Not available |

| Protein binding | ~2% |

| Renal clearance | ~70% excreted unchanged |

Resistance Patterns

Resistance to meropenem can occur through several mechanisms, including the production of metallo-beta-lactamases and alterations in porin channels that reduce drug uptake. However, meropenem is notably stable against most serine-based beta-lactamases, which contributes to its effectiveness against resistant strains .

Clinical Efficacy

This compound has been evaluated in numerous clinical studies demonstrating its efficacy across various infection types, including:

- Lower respiratory tract infections

- Intra-abdominal infections

- Urinary tract infections

- Skin and soft tissue infections

- Meningitis and sepsis

In randomized controlled trials, meropenem has shown comparable efficacy to other antibiotic regimens, making it a preferred choice for empirical therapy in febrile neutropenia and severe infections .

Case Study: Efficacy in Neutropenic Patients

A study involving neutropenic patients demonstrated that meropenem effectively reduced bacterial load in infected tissues. In an animal model using neutropenic mice infected with Pseudomonas aeruginosa, meropenem showed significant reductions in colony-forming units (CFUs) compared to untreated controls. The study reported a dose-dependent response with maximal efficacy observed at higher doses .

特性

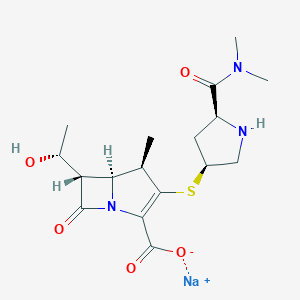

IUPAC Name |

sodium;(4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5S.Na/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4;/h7-12,18,21H,5-6H2,1-4H3,(H,24,25);/q;+1/p-1/t7-,8-,9+,10+,11-,12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQRNADYCUXRBD-NACOAMSHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)[O-])C(C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)[O-])[C@@H](C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N3NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635806 | |

| Record name | 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-[[(3S,5S)-5-[(dimethylamino)carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-, monosodium salt, (4R,5S,6S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211238-34-5 | |

| Record name | 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-[[(3S,5S)-5-[(dimethylamino)carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-, monosodium salt, (4R,5S,6S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。